1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound with a unique structure that includes a tetrahydropyrimidine ring substituted with methyl and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a thioketone in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The methylthio group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s biological activity .
Comparison with Similar Compounds
1-Methyl-2-(methylthio)imidazole: Shares a similar structure but with an imidazole ring instead of a tetrahydropyrimidine ring.
1-Methyl-2-(methylthio)pyridine: Contains a pyridine ring and exhibits different chemical properties and reactivity.
1-Methyl-2-(methylthio)benzene: Features a benzene ring and is used in different applications compared to the tetrahydropyrimidine derivative
Uniqueness: 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine is unique due to its tetrahydropyrimidine ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c1-8-5-3-4-7-6(8)9-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFYRBDAPXOWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.